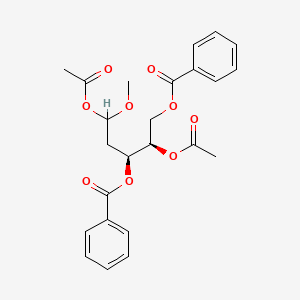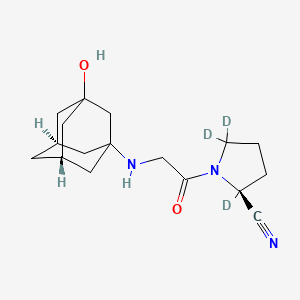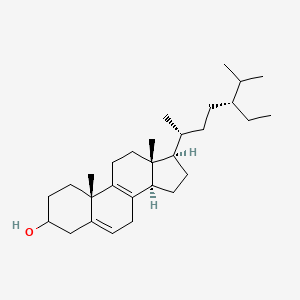
Stigmasta-5,8-dien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stigmasta-5,8-dien-3-ol is a natural product found in Arabidopsis thaliana . It has a molecular formula of C29H48O and a molecular weight of 412.7 g/mol . The IUPAC name for Stigmasta-5,8-dien-3-ol is (10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol .
Molecular Structure Analysis
The structure of Stigmasta-5,8-dien-3-ol is complex, with several stereocenters . The molecule contains a total of 81 bonds, including 33 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 hydroxyl group, and 1 secondary alcohol .
Physical And Chemical Properties Analysis
Stigmasta-5,8-dien-3-ol has a molecular weight of 412.7 g/mol . It has a computed XLogP3-AA value of 8.2, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The molecule has a topological polar surface area of 20.2 Ų .
Aplicaciones Científicas De Investigación
Anticancer Properties
Stigmasta-5,8-dien-3-ol: has shown promise in the fight against cancer. Studies have demonstrated its cytotoxic effects against breast cancer cells, indicating its potential as a therapeutic agent . Its derivatives have been found to exhibit improved cytotoxic activity, suggesting that further research could lead to the development of new anticancer drugs .
Anti-Osteoarthritis Activity
Research has found that Stigmasta-5,8-dien-3-ol can relieve cartilage degradation in rodent models of osteoarthritis . This suggests its potential application in developing treatments for osteoarthritis, a common and debilitating condition.
Anti-Inflammatory and Immunomodulatory Effects
The compound has been assessed for its anti-inflammatory properties in vivo, and its mechanism of action has been explored through molecular docking analysis . It has also shown effective immunomodulatory activities, which could be beneficial in treating various inflammatory disorders .
Antidiabetic Effects
Stigmasta-5,8-dien-3-ol: has been associated with anti-diabetic properties. Its role in managing and potentially treating diabetes is an area of significant interest, given the global prevalence of the condition .
Antiparasitic, Antifungal, and Antibacterial Activities
The compound exhibits a broad spectrum of antimicrobial activities, including antiparasitic, antifungal, and antibacterial effects . This makes it a valuable candidate for developing new antimicrobial agents, especially in an era of increasing resistance to conventional antibiotics.
Antioxidant Capacity
As an antioxidant, Stigmasta-5,8-dien-3-ol helps in neutralizing harmful free radicals in the body . This property is crucial for preventing oxidative stress-related diseases and could be harnessed in various health supplements.
Neuroprotective Properties
The neuroprotective properties of Stigmasta-5,8-dien-3-ol suggest its potential use in preventing or slowing the progression of neurodegenerative diseases . This is a significant area of research, given the impact of such diseases on the aging population.
Pharmaceutical Synthesis Precursor
Stigmasta-5,8-dien-3-ol: acts as a precursor in the synthesis of various hormones and vitamins, such as progesterone, androgens, estrogens, corticoids, and vitamin D3 . This makes it an important intermediate in the pharmaceutical industry for the production of a wide range of synthetic and semi-synthetic compounds.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Stigmasta-5,8-dien-3-ol, also known as stigmasterol, is a phytosterol . It has been found to have various biological activities on different metabolic disorders It has been shown to interact with various intracellular signaling pathways involved in numerous types of cancers .
Mode of Action
Stigmasterol has been shown to activate pro-apoptotic proteins and trigger PI3K/Akt, Akt/mTOR, and JAK/STAT, VEGFR-2 signaling pathways involved in numerous types of cancers . This suggests that stigmasterol may interact with its targets to induce apoptosis, a form of programmed cell death, and inhibit cell proliferation, particularly in cancer cells.
Biochemical Pathways
Stigmasterol affects various biochemical pathways, including the PI3K/Akt, Akt/mTOR, and JAK/STAT, VEGFR-2 signaling pathways . These pathways play crucial roles in cell survival, growth, and proliferation. By interacting with these pathways, stigmasterol can influence the growth and survival of cells, particularly cancer cells.
Pharmacokinetics
In silico properties have revealed high permeability for human intestinal stigmasterol and the blood–brain barrier . This suggests that stigmasterol may have good bioavailability.
Result of Action
The result of stigmasterol’s action is the inhibition of cell proliferation and the induction of apoptosis in various types of cancer cells . This is achieved through its interaction with various intracellular signaling pathways and its activation of pro-apoptotic proteins .
Action Environment
The action of stigmasterol can be influenced by various environmental factors. For instance, it is recommended to ensure adequate ventilation when handling stigmasterol to avoid dust formation . . More research is needed to fully understand how other environmental factors may influence the action, efficacy, and stability of stigmasterol.
Propiedades
IUPAC Name |
(10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23,25-26,30H,7-9,11-18H2,1-6H3/t20-,21-,23?,25-,26+,28+,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKQKCINTCFCGY-SARQZZSRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3=C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC=C4[C@@]3(CCC(C4)O)C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stigmasta-5,8-dien-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]hexadecanoate](/img/structure/B564961.png)
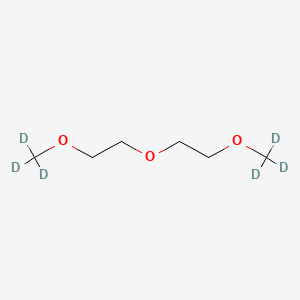
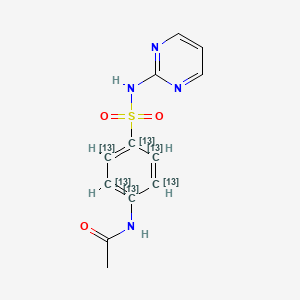
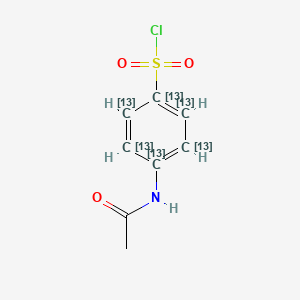



![5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde](/img/structure/B564971.png)
